molecular formula C14H12ClFN2O4 B5751230 4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5751230
M. Wt: 326.71 g/mol
InChI Key: WXGLNXXETMPFBC-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol is a complex organic compound characterized by the presence of chloro, fluoro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a chloro group is replaced by an anilino group. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and anilino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of electron-withdrawing groups like chloro and fluoro enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoroaniline
  • 4-chloro-3-fluoroaniline
  • 2-chloro-4-fluoroaniline

Uniqueness

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O4/c1-22-13-5-8(4-12(14(13)19)18(20)21)7-17-9-2-3-11(16)10(15)6-9/h2-6,17,19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLNXXETMPFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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